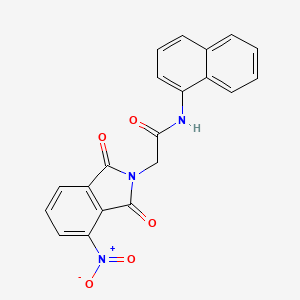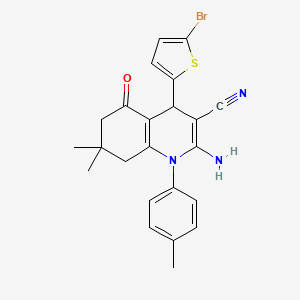
N-(naphthalen-1-yl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a nitro-substituted isoindoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves a multi-step process:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the condensation of phthalic anhydride with an appropriate amine, followed by nitration to introduce the nitro group.
Acylation Reaction: The naphthalene derivative is then introduced through an acylation reaction, where the naphthalene ring is coupled with the isoindoline core using acetic anhydride or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives on the naphthalene ring.
科学的研究の応用
Chemistry
In chemistry, N-(naphthalen-1-yl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it might interact with biological targets, making it a candidate for drug development, particularly in the field of anti-cancer or anti-inflammatory agents.
Medicine
In medicine, research is focused on its potential therapeutic effects. Studies may investigate its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
類似化合物との比較
Similar Compounds
N-(naphthalen-1-yl)-2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(phenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(naphthalen-1-yl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to the combination of a naphthalene ring and a nitro-substituted isoindoline core. This combination provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H13N3O5 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
N-naphthalen-1-yl-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H13N3O5/c24-17(21-15-9-3-6-12-5-1-2-7-13(12)15)11-22-19(25)14-8-4-10-16(23(27)28)18(14)20(22)26/h1-10H,11H2,(H,21,24) |
InChIキー |
ZVEMOPZXXKFWSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11540727.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B11540731.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B11540734.png)
![2-methyl-N-[(9Z)-3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene]aniline](/img/structure/B11540742.png)


![3-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B11540756.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11540769.png)

![1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11540772.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11540776.png)
![Ethyl 2'-amino-3'-cyano-6'-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11540793.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B11540800.png)
![2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540807.png)
